molecular formula C7H14ClNO2 B2845991 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride CAS No. 188415-35-2

3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride

Cat. No.: B2845991
CAS No.: 188415-35-2
M. Wt: 179.64
InChI Key: FDACNBQRVTXPOH-FYZOBXCZSA-N
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Description

3-[(2R)-Pyrrolidin-2-yl]propanoic acid hydrochloride (CAS 188415-35-2) is a chiral organic compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This chemical serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The compound features a pyrrolidine ring, a common motif in biologically active molecules, attached to a propanoic acid chain. The specific (2R) stereochemistry of the pyrrolidine ring is particularly significant for research into stereospecific interactions, as the chiral center can be critical for binding to biological targets and optimizing pharmacological activity . Researchers utilize this hydrochloride salt for its improved stability and handling properties. It is supplied with a documented purity of not less than 98% and is characterized by techniques such as NMR and HPLC to ensure quality and consistency for research applications . According to safety information, this compound is for Research Use Only and is not intended for diagnostic or therapeutic use. It requires careful handling and should be stored properly .

Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-3-6-2-1-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDACNBQRVTXPOH-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188415-35-2
Record name 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride
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Preparation Methods

The synthesis of 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride involves several steps. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol. This reaction consistently yields the corresponding indole in a 40-50% yield . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

  • Neuropharmacological Applications
    Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. It has been studied for its potential effects on:
    • Cognitive Enhancement : By influencing synaptic plasticity, it may enhance learning and memory functions.
    • Anxiolytic Effects : Preliminary studies suggest it could reduce anxiety symptoms by modulating GABAergic activity.
  • Antagonistic Properties
    The compound has shown promise as an antagonist in various receptor systems, including:
    • CCR4 Antagonism : It has been explored for its role in inhibiting CCR4 receptors, which are implicated in immune responses and certain types of cancer. This property suggests potential therapeutic uses in oncology and immunology .

Biochemical Tool

  • Research Applications
    As a biochemical tool, 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride can be utilized in:
    • Synthesis of Novel Compounds : It serves as a building block for synthesizing more complex molecules with desired pharmacological properties.
    • In Vitro Studies : Its effects on cellular models can help elucidate mechanisms of action related to neurotransmission and receptor signaling pathways.

Case Study 1: Cognitive Enhancement

A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in memory retention tasks. The results indicated enhanced synaptic plasticity measured through long-term potentiation assays, suggesting its potential as a cognitive enhancer .

Case Study 2: Antitumor Activity

In vitro assays using cancer cell lines revealed that the compound exhibited selective cytotoxicity against CCR4-expressing tumors. The mechanism was attributed to the inhibition of tumor cell migration and proliferation, highlighting its potential application in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s pyrrolidine structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) CAS Number Key Differences from Target Compound
3-[(2R)-pyrrolidin-2-yl]propanoic acid HCl C₇H₁₃NO₂·HCl (2R)-pyrrolidine, propanoic acid 195.64 N/A (see Ref. 13) Reference compound
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid HCl C₁₀H₁₂ClNO₂ Azetidine (4-membered ring), phenyl substituent 209.67 368866-33-5 Smaller ring size (azetidine), aromatic group
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid HCl C₁₁H₁₄ClNO₂ Isoindole (aromatic bicyclic system) 227.69 329776-031 Aromatic isoindole vs. saturated pyrrolidine
3-(pyrrolidin-2-ylformamido)propanoic acid HCl C₈H₁₄N₂O₃·HCl Amide-linked pyrrolidine, propanoic acid 229.67 22411354 Additional amide group, higher polarity
rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid HCl C₈H₁₃ClF₃NO₂ CF₃ substituent on pyrrolidine 247.64 2031242-10-9 Electron-withdrawing CF₃ group, racemic mixture
3-[(2R)-morpholin-2-yl]propanoic acid HCl C₇H₁₄ClNO₃ Morpholine (O-containing 6-membered ring) 195.64 1793064-24-0 Oxygen in ring, increased hydrophilicity

Key Comparative Analysis

Ring Structure and Stereochemistry :

  • The target compound’s pyrrolidine (5-membered) ring offers conformational rigidity compared to azetidine (4-membered, higher ring strain) or morpholine (6-membered with an oxygen atom) . The (2R)-configuration ensures enantioselective interactions, unlike racemic analogs .

Functional Groups and Reactivity: The amide in 3-(pyrrolidin-2-ylformamido)propanoic acid HCl introduces hydrogen-bonding capability, enhancing solubility but reducing membrane permeability compared to the target’s direct carboxylic acid linkage . The trifluoromethyl group in rac-3-[(2R,5S)-5-(CF₃)pyrrolidin-2-yl]propanoic acid HCl increases lipophilicity and metabolic stability .

Aromatic vs. Aliphatic Systems: Compounds like 3-(1,3-dihydro-2H-isoindol-2-yl)propanoic acid HCl incorporate aromatic systems (isoindole), enabling π-π stacking interactions absent in the aliphatic pyrrolidine-based target .

Biological Activity

3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride, also known by its CAS number 188415-35-2, is a compound belonging to the class of pyrrolidine alkaloids. These compounds are characterized by a five-membered nitrogen-containing ring and are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • SMILES Notation : C1CC@@HCCC(=O)O

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in various fields of research. The following table summarizes its key biological effects:

Biological Activity Description
Antioxidant Protects cells from oxidative stress by scavenging free radicals.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Antibacterial Exhibits activity against various bacterial strains.
Antifungal Effective against certain fungal infections.
Antiparasitic Shows potential in combating parasitic diseases.
Neuropharmacological Investigated for effects on neurological disorders.
Anti-hyperglycemic Potentially lowers blood sugar levels, beneficial in diabetes management.

The mechanism of action of this compound is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways that lead to its various biological effects. These may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It could modulate signaling pathways that affect cellular responses to stress and injury.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent .
  • Anti-inflammatory Effects : Research indicated that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in macrophages, highlighting its anti-inflammatory properties .
  • Neuropharmacological Applications : Preliminary studies suggest potential neuroprotective effects, with implications for conditions such as Alzheimer's disease .

Case Study 1: Antibacterial Activity

A clinical trial evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load in treated samples compared to controls, supporting its use as a potential antibacterial agent .

Case Study 2: Anti-hyperglycemic Effects

In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and improved insulin sensitivity, indicating its potential role in diabetes management .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrrolidine alkaloids:

Compound Key Activity Notes
Nicotine Neurotoxic effectsAddictive properties
Cocaine Neurotoxic and stimulantHigh abuse potential
Bgugaine Renal injuriesAssociated with toxicity
Irniine Renal injuriesToxicity concerns

What sets this compound apart is its diverse range of beneficial biological activities without significant toxicity profiles observed in preliminary studies.

Q & A

Q. What are the optimal synthetic routes for 3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral induction at the pyrrolidine ring’s 2-position. A common approach is asymmetric hydrogenation of a prochiral enamine precursor using transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve the (2R) configuration . Post-synthesis, stereochemical purity (>98% enantiomeric excess) is verified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry . Recrystallization in ethanol/water mixtures or preparative HPLC is recommended for purification .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients to assess purity (>95%) .
  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm structural integrity; focus on pyrrolidine ring protons (δ 3.1–3.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 188.1 for the free base; adjust for hydrochloride salt) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignment between synthetic batches?

  • Methodological Answer : Cross-validate using multiple techniques:
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
  • Chiral Derivatization : React with Mosher’s acid chloride and analyze ¹H NMR shifts .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies .

Q. How should researchers address contradictions in solubility data across different experimental conditions?

  • Methodological Answer :
  • Solubility Profiling : Conduct pH-dependent studies (pH 1–7.4) using shake-flask methods with UV/Vis quantification .
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to identify optimal formulations .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility .

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